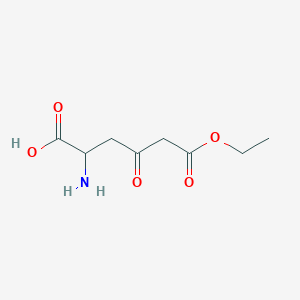
H-Ala-Ala-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-Ala-pNA, also known as L-alanyl-L-alanine-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly valuable for studying enzyme activity, especially proteases, due to its chromogenic properties. When hydrolyzed by specific enzymes, it releases p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-pNA typically involves the stepwise coupling of amino acids to form the dipeptide, followed by the attachment of the p-nitroanilide group. The process generally includes:
Coupling Reaction: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups like t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the coupling reactions. These groups are later removed under acidic or basic conditions.
Attachment of p-Nitroanilide: The final step involves the attachment of the p-nitroanilide group to the dipeptide using reagents like p-nitrophenyl chloroformate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the alanine residues and the p-nitroanilide group results in the release of p-nitroaniline.
Common Reagents and Conditions
Enzymes: Proteases such as elastase, trypsin, and chymotrypsin.
Buffers: Commonly used buffers include HEPES, Tris-HCl, and phosphate buffers, typically at pH 7.5-8.5.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for easy quantification.
Scientific Research Applications
H-Ala-Ala-pNA is widely used in various scientific research fields:
Biochemistry: As a substrate for studying the activity of proteases and other peptidases.
Molecular Biology: Used in enzyme assays to measure the activity of specific enzymes in cell extracts or purified enzyme preparations.
Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.
Mechanism of Action
H-Ala-Ala-pNA exerts its effects through enzymatic hydrolysis. The compound serves as a substrate for proteases, which cleave the peptide bond between the alanine residues and the p-nitroanilide group. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the active sites of the proteases, and the pathway involves the formation of an enzyme-substrate complex, followed by the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
H-Ala-pNA: A similar compound with a single alanine residue, used as a substrate for aminopeptidases.
H-Ala-Ala-Ala-pNA: A tripeptide variant used for studying different proteases and peptidases.
Suc-Ala-Ala-Ala-pNA: A succinylated version used as a substrate for elastase activity assays.
Uniqueness
H-Ala-Ala-pNA is unique due to its specific application in studying dipeptidyl peptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its simplicity and effectiveness make it a preferred choice for various biochemical assays .
Properties
Molecular Formula |
C12H17ClN4O4 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H |
InChI Key |
ANJWMSXXZASOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)



![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)

